Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H21N3O2S This compound features a piperidine ring substituted with a tert-butyl ester and a thiazole ring, which contains an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving appropriate precursors such as 1,5-diamines.
Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are then coupled using suitable reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.
Introduction of the Tert-butyl Ester: The final step involves esterification to introduce the tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the ester, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group of the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced ester derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is a common motif in many biologically active compounds, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiazole ring suggests possible applications in antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The piperidine ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate is unique due to the specific positioning of the amino group on the thiazole ring and the tert-butyl ester on the piperidine ring
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 2-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-4-6-10(16)9-8-19-11(14)15-9/h8,10H,4-7H2,1-3H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQALCXMQYLSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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